molecular formula C19H30N2O5S B6130985 1-[2-METHOXY-5-(PROPAN-2-YL)BENZENESULFONYL]-N-(2-METHOXYETHYL)PIPERIDINE-4-CARBOXAMIDE

1-[2-METHOXY-5-(PROPAN-2-YL)BENZENESULFONYL]-N-(2-METHOXYETHYL)PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B6130985
M. Wt: 398.5 g/mol
InChI Key: JOMQBXMXMCWADW-UHFFFAOYSA-N
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Description

1-[2-Methoxy-5-(propan-2-yl)benzenesulfonyl]-N-(2-methoxyethyl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzenesulfonyl group attached to a piperidine ring, which is further substituted with a methoxyethyl group and a carboxamide group. The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

N-(2-methoxyethyl)-1-(2-methoxy-5-propan-2-ylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O5S/c1-14(2)16-5-6-17(26-4)18(13-16)27(23,24)21-10-7-15(8-11-21)19(22)20-9-12-25-3/h5-6,13-15H,7-12H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMQBXMXMCWADW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)C(=O)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Methoxy-5-(propan-2-yl)benzenesulfonyl]-N-(2-methoxyethyl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Benzenesulfonyl Intermediate: The initial step involves the sulfonation of 2-methoxy-5-(propan-2-yl)benzene using a sulfonating agent such as chlorosulfonic acid or sulfur trioxide.

    Coupling with Piperidine: The benzenesulfonyl intermediate is then reacted with piperidine under basic conditions to form the sulfonamide linkage.

    Introduction of the Carboxamide Group:

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[2-Methoxy-5-(propan-2-yl)benzenesulfonyl]-N-(2-methoxyethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The methoxy groups can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide or ammonia in the presence of a suitable solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzoic acid derivatives, while reduction of the sulfonyl group can produce sulfide derivatives.

Scientific Research Applications

1-[2-Methoxy-5-(propan-2-yl)benzenesulfonyl]-N-(2-methoxyethyl)piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s sulfonamide group makes it a potential candidate for studying enzyme inhibition and protein interactions.

    Medicine: Due to its structural similarity to certain pharmaceuticals, it is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[2-Methoxy-5-(propan-2-yl)benzenesulfonyl]-N-(2-methoxyethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, leading to inhibition of enzyme activity. The methoxy and carboxamide groups can further modulate the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-Methoxy-5-(propan-2-yl)benzenesulfonyl]-N-(2-hydroxyethyl)piperidine-4-carboxamide
  • 1-[2-Methoxy-5-(propan-2-yl)benzenesulfonyl]-N-(2-ethoxyethyl)piperidine-4-carboxamide
  • 1-[2-Methoxy-5-(propan-2-yl)benzenesulfonyl]-N-(2-methylpropyl)piperidine-4-carboxamide

Uniqueness

The uniqueness of 1-[2-Methoxy-5-(propan-2-yl)benzenesulfonyl]-N-(2-methoxyethyl)piperidine-4-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and carboxamide groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and development.

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